molecular formula C10H17NO2S B3079363 S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate CAS No. 1067880-99-2

S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

Cat. No. B3079363
CAS RN: 1067880-99-2
M. Wt: 215.31 g/mol
InChI Key: XHADZQDUODCVBM-UHFFFAOYSA-N
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Description

“S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate” is a chemical compound with versatile applications. It is commonly used in scientific research to explore medicinal properties, drug delivery systems, and neurobiology due to its unique molecular structure and potential therapeutic benefits. The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The stereochemical control in the synthesis of “this compound” is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

“this compound” is characterized as a high-viscosity liquid at room temperature . More detailed physical and chemical properties such as density, melting point, boiling point, etc. can be found on Chemsrc .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Highly Functionalized Azabicyclo[3.2.1]octane Moieties

    Research demonstrates the synthesis of azabicyclo[3.2.1]octane frameworks through cycloaddition processes, which could be relevant to the synthesis of structures similar to S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate (Rumbo et al., 1996).

  • Structural Analysis of Azabicyclo[2.2.2]octane Derivatives

    Studies involving the structural characterization of various esters derived from azabicyclo[2.2.2]octane hydrochlorides provide insight into the molecular structure and behavior of similar compounds (Huertas et al., 1997).

  • Crystal Structure Determination

    The crystal structure of ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has been determined, offering insights into the molecular architecture of related compounds (Arias-Pérez et al., 2003).

Pharmaceutical Applications

  • Muscarinic Activity of Aromatic Heterocycles

    A study focused on synthesizing aromatic compounds with a cyclic amine, 1-azabicyclo[3.3.0]octane ring, for potential applications in Alzheimer's disease treatment, highlighting the pharmacological potential of related structures (Suzuki et al., 1999).

  • Radiopharmaceutical Potential

    Research into radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha- phenylacetate demonstrates the potential of similar compounds in radiopharmaceutical applications (Rzeszotarski et al., 1984).

Biocatalysis and Microbial Hydroxylation

  • Microbial Hydroxylation: The regio- and stereoselective microbial hydroxylation of azabicyclo[2.2.2]octan-3-one derivatives by fungi and actinomycetes provides insight into biocatalytic processes relevant to similar structures (Wong & Burns, 1999).

Safety and Hazards

When handling “S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate”, it is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

properties

IUPAC Name

S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-8(12)14-7-10(13)6-11-4-2-9(10)3-5-11/h9,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHADZQDUODCVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CN2CCC1CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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